Product packaging for 2-(Sec-butyl)morpholine(Cat. No.:)

2-(Sec-butyl)morpholine

Cat. No.: B13573360
M. Wt: 143.23 g/mol
InChI Key: BKXUQMZPUDBPFM-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) as a Privileged Heterocyclic Scaffold

The morpholine ring is a versatile and valuable building block in the synthesis of a vast number of compounds with significant industrial and medicinal applications. nih.govtsijournals.com Its structure, which incorporates both a basic amine and a polar ether group, imparts a unique set of properties, including good water solubility and the ability to form hydrogen bonds, which are often desirable in drug candidates. tsijournals.comacs.org The morpholine moiety is a key component in numerous approved drugs, demonstrating its biocompatibility and metabolic stability. e3s-conferences.org

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. The morpholine ring fits this description perfectly, as its derivatives have been shown to exhibit a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antidepressant, antihypertensive, and antimicrobial properties. jchemrev.com The utility of the morpholine scaffold is further underscored by its application in organic synthesis as a base, catalyst, and solvent. tsijournals.com

Importance of Chiral 2-Substituted Morpholines in Organic Synthesis and Medicinal Chemistry

The introduction of a substituent at the 2-position of the morpholine ring, particularly a chiral one, opens up a new dimension for structural diversity and biological specificity. Chiral 2-substituted morpholines are crucial intermediates in the synthesis of complex molecules and are integral to the pharmacophores of many biologically active compounds. semanticscholar.org The stereochemistry at the C-2 position can significantly influence the binding affinity of a molecule to its biological target, leading to enhanced potency and selectivity. semanticscholar.org

The development of efficient and stereoselective methods for the synthesis of 2-substituted morpholines is an active area of research. semanticscholar.org These methods are vital for accessing enantiomerically pure compounds, which is often a regulatory requirement for new therapeutic agents. The presence of a substituent at the 2-position can also introduce conformational constraints, which can be a valuable tool in drug design to lock the molecule into a bioactive conformation. acs.org A number of clinically available drugs feature 2-substituted and 2,3-disubstituted morpholine cores, highlighting their therapeutic relevance. beilstein-journals.org

Research Context and Academic Significance of 2-(Sec-butyl)morpholine Studies

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic significance of studying such a compound is clear within the broader context of 2-alkylated morpholine research. The sec-butyl group is a non-polar, sterically demanding substituent that can be used to probe the steric and hydrophobic requirements of enzyme active sites and receptor binding pockets.

The synthesis and study of this compound and its derivatives contribute to the fundamental understanding of structure-activity relationships (SAR) within the 2-substituted morpholine class. For instance, the synthesis of 4-Benzyl-3-sec-butylmorpholin-2-one has been reported, demonstrating the feasibility of incorporating the sec-butyl group into the morpholine framework. sorbonne-universite.fr Furthermore, oligo[(3-(S)-sec-butyl)morpholine-2,5-dione]diol has been investigated for its potential in drug delivery applications, showcasing the utility of this specific substitution pattern in materials science. acs.org The compound N-sec-butylmorpholine has also been mentioned as a tertiary amine catalyst, indicating its utility in synthetic organic chemistry. google.com The development of potent and selective oxytocin (B344502) antagonists like Epelsiban, a 2',6'-dimethyl-3'-pyridyl R-sec-butyl morpholine amide, further underscores the importance of the sec-butylmorpholine moiety in the design of new therapeutic agents. nih.gov

The exploration of synthetic routes to chiral this compound is of academic interest as it presents challenges and opportunities for the development of novel stereoselective methodologies. The insights gained from such studies can be applied to the synthesis of other complex chiral morpholine derivatives with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B13573360 2-(Sec-butyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-butan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-9-4-5-10-8/h7-9H,3-6H2,1-2H3

InChI Key

BKXUQMZPUDBPFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Sec Butyl Morpholine and Its Enantiomers

Asymmetric Synthesis Approaches for Chiral 2-Substituted Morpholines

The asymmetric synthesis of chiral 2-substituted morpholines is a key focus in organic chemistry, with several catalytic methods being developed to avoid the use of stoichiometric chiral starting materials. rsc.org These approaches are critical for producing compounds like aprepitant (B1667566) and finafloxacin, which feature a morpholine (B109124) core.

Enantioselective cyclization reactions represent a powerful method for constructing the chiral morpholine ring system. One notable strategy is the organocatalytic enantioselective halocyclization. For instance, the use of a cinchona alkaloid-derived phthalazine (B143731) catalyst can facilitate the chlorocycloetherification of N-protected allylic alcohols to furnish morpholines containing a quaternary stereocenter at the 2-position in excellent yields and enantioselectivities. rsc.org

Another significant approach involves palladium-catalyzed carboamination reactions. This strategy has been applied to the synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov While this demonstrates the formation of the morpholine ring via C-N and C-O bond formation, similar strategies can be envisioned for 2-substituted systems. A related iron(III)-catalyzed diastereoselective synthesis of 2,6-disubstituted morpholines proceeds from 1,2-amino ethers and allylic alcohols, forming the key C-O or C-N bond to close the ring. organic-chemistry.org

Table 1: Examples of Enantioselective Cyclization Reactions Data extracted from referenced literature.

Catalyst/Reagent Substrate Type Product Yield Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Ref
Cinchona Alkaloid-derived Phthalazine Alkenol 2,2-Disubstituted Morpholine Excellent Excellent rsc.org
Pd-catalyst O-allyl ethanolamine cis-3,5-Disubstituted Morpholine 46-66% >20:1 dr nih.gov

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral molecules. nih.govwiley-vch.de This "after cyclization" approach has been successfully applied to the synthesis of 2-substituted chiral morpholines. nih.govrsc.org The primary challenge lies in the low reactivity of the electron-rich dehydromorpholine substrates. nih.govrsc.org

Researchers have developed a robust method using a bisphosphine-rhodium catalyst with a large bite angle (specifically, the SKP-Rh complex) to hydrogenate 2-substituted dehydromorpholines. nih.govrsc.org This reaction proceeds with quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of substrates, including those with aryl and alkyl groups at the 2-position. nih.govrsc.org The success of this method is a significant advancement, as previous attempts to hydrogenate these types of substrates were largely unsuccessful. nih.govrsc.org The reaction can also be performed on a gram scale, highlighting its practical utility. nih.govrsc.org

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Data based on findings from Li, M. et al. (2021).

Substrate (2-substituent) Catalyst Yield Enantiomeric Excess (ee) Ref
Phenyl [Rh(cod)(SKP)]BF₄ >99% 99% nih.gov
4-Methoxyphenyl [Rh(cod)(SKP)]BF₄ >99% 99% nih.gov
2-Naphthyl [Rh(cod)(SKP)]BF₄ >99% 99% nih.gov

A highly regio- and stereoselective strategy for synthesizing nonracemic morpholines involves the Sₙ2-type ring-opening of activated aziridines and azetidines. researchgate.netacs.orgnih.gov In this two-step, one-pot process, an N-activated aziridine (B145994) reacts with a haloalcohol in the presence of a Lewis acid or other promoter, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. researchgate.netnih.govbeilstein-journals.org

This method provides high yields and preserves the enantiopurity of the starting chiral aziridine. researchgate.netbeilstein-journals.org For example, Cu(OTf)₂ has been used as a Lewis acid catalyst for this transformation. researchgate.net More recently, a metal-free alternative using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) has been developed, which is believed to proceed through a radical cation intermediate. beilstein-journals.org This approach is operationally simple and utilizes inexpensive reagents. beilstein-journals.org The reaction of enantiopure 2-phenyl-N-tosylaziridine with 2-chloroethanol (B45725) under these conditions yields the corresponding optically pure morpholine derivative. beilstein-journals.org

Natural amino acids serve as versatile chiral building blocks for the synthesis of complex heterocyclic molecules, including morpholines. nih.govarkat-usa.org One pathway begins with enantiopure N-Boc protected amino alcohols, which can be converted in several steps to O-allyl ethanolamines. nih.gov These precursors can then undergo a Pd-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines. nih.gov

Another innovative method utilizes amino acid-derived alkynols. arkat-usa.org Depending on the nitrogen-protecting group, silver(I)-promoted intramolecular cyclization can lead to different products. N-Boc protected alkynols yield kinetically controlled 2-methylene morpholines, while N-Tosyl protected analogues afford thermodynamically controlled 3,4-dihydro-2H-1,4-oxazines. arkat-usa.org The 2-methylene morpholines can subsequently be hydrogenated to provide 2-substituted morpholines. Additionally, morpholine-2,5-diones, which are precursors to biodegradable polydepsipeptides, can be synthesized from hydrophobic amino acids and chloroacetyl chloride. acs.orgnih.gov

Stereoselective Derivatization Strategies for the 2-(Sec-butyl)morpholine Scaffold

Once the core morpholine ring is established, further derivatization can introduce additional complexity and functionality. While literature specifically detailing the derivatization of a pre-formed this compound is scarce, general principles of stereoselective synthesis can be applied. For instance, functional groups incorporated during the primary synthesis can be manipulated.

A ketone moiety within a complex alkaloid-like scaffold, for example, can be stereoselectively reduced using sodium borohydride. nih.gov The resulting alcohol can then undergo further reactions like acetylation. nih.gov Similarly, protecting groups on the morpholine nitrogen (such as a benzyl (B1604629) group) can be removed via hydrogenolysis, allowing for subsequent N-acylation or N-alkylation to create diverse analogues. nih.gov These strategies, which are part of broader efforts to create libraries of diverse, three-dimensional small molecules, demonstrate how a core scaffold can be elaborated into a range of derivatives. whiterose.ac.ukcaltech.edu

Mechanistic Investigations of Novel Morpholine Synthesis Routes

Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new ones. For the metal-free synthesis of morpholines from aziridines and haloalcohols, a proposed mechanism involves a single-electron transfer (SET) from the aziridine to a persulfate anion, forming a radical cation. beilstein-journals.org This is followed by a concerted ring-opening and nucleophilic attack by the alcohol, leading to a haloalkoxy amine intermediate that cyclizes to the final morpholine product. beilstein-journals.org

In another novel approach, a tandem one-pot reaction combines a hydroamination and an asymmetric transfer hydrogenation to produce 3-substituted morpholines. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. acs.org This insight into the transition state allowed for the rational extension of the methodology to the synthesis of chiral piperazines. acs.org Similarly, mechanistic studies of a ZnCl₂-catalyzed synthesis of morpholinones bearing aza-quaternary centers revealed an unusual sequence involving a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift, distinguishing it from previously reported aza-benzilic ester rearrangements. d-nb.info

Stereochemical Characterization and Conformational Analysis

Enantiomeric and Diastereomeric Purity Determination in 2-(Sec-butyl)morpholine Syntheses

The synthesis of this compound, like many chiral compounds, typically yields a mixture of stereoisomers. The quantification of the relative amounts of each enantiomer and diastereomer, known as enantiomeric purity (or enantiomeric excess, ee) and diastereomeric purity (or diastereomeric excess, de), is essential. libretexts.orgthieme-connect.de Chromatographic techniques are the primary methods for achieving this separation and quantification.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for resolving stereoisomers. sigmaaldrich.com The principle relies on the differential interaction between the enantiomers/diastereomers and the chiral selector bonded to the stationary phase, leading to different retention times. mdpi.com For morpholine (B109124) derivatives, polysaccharide-based columns are particularly effective. google.com Patent literature detailing the synthesis of analogous chiral 2-substituted morpholines frequently reports the use of specific chiral HPLC columns to verify the enantiomeric ratio of the products. google.com For instance, the enantiomeric purity of chiral 2-(4-nitrophenyl)morpholine (B1626076) derivatives has been successfully determined using columns such as Chiralpak AD-H, Chiralpak IA-3, and Chiralpak AY-3. google.com

Supercritical Fluid Chromatography (SFC) has also emerged as a highly efficient technique for chiral separations, often providing faster analysis times and higher resolution than traditional HPLC. lcms.cz For molecules with multiple chiral centers, such as certain pesticides, high-efficiency techniques are necessary for successful separation of all stereoisomers. lcms.cz

Another approach for determining enantiomeric purity involves Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Chiral Solvating Agents (CSAs). libretexts.org Enantiomers are chemically indistinguishable in a standard NMR experiment. However, the addition of a CSA results in the formation of transient, diastereomeric complexes that exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

Analytical MethodPrincipleApplication ExampleReference
Chiral HPLCDifferential interaction of stereoisomers with a Chiral Stationary Phase (CSP).Determination of enantiomeric ratio in chiral 2-aryl morpholines using Chiralpak® columns. google.com
Chiral SFCHigh-efficiency separation using a supercritical fluid as the mobile phase.Separation of pesticide stereoisomers with multiple chiral centers. lcms.cz
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes with distinct NMR signals.Determination of enantiomeric purity of chiral amines without derivatization. libretexts.org

Conformational Preferences of the Morpholine Ring and Sec-butyl Substituent

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. NMR spectroscopic studies have established that the morpholine ring exists predominantly in a chair conformation . nih.govresearchgate.netcdnsciencepub.com This conformation is the most stable arrangement. Recent advanced spectroscopic studies on unsubstituted morpholine have precisely measured the energy difference between the two possible chair conformers, where the N-H proton is either equatorial (Chair-Eq) or axial (Chair-Ax). The Chair-Eq conformer is slightly more stable than the Chair-Ax conformer. acs.org

For a substituted morpholine like this compound, the substituent can occupy either an axial or an equatorial position on the chair-like ring. pharmacy180.com The relative stability of these two conformations is largely dictated by steric hindrance.

Equatorial Position: When the sec-butyl group is in the equatorial position, it points away from the bulk of the ring, resulting in minimal steric interactions. This is generally the more stable, lower-energy conformation. pharmacy180.com

Axial Position: When the sec-butyl group is in the axial position, it is brought into close proximity with the axial hydrogens (or other substituents) at the C-6 and C-4 (nitrogen) positions. This leads to unfavorable steric repulsions known as 1,3-diaxial interactions, which destabilize the conformation and raise its energy. pharmacy180.com

Therefore, the conformational equilibrium of this compound is expected to strongly favor the chair form where the sec-butyl group occupies the equatorial position. The internal rotation within the sec-butyl group itself will also favor conformations (rotamers) that minimize steric clash with the morpholine ring.

ConformerKey FeatureRelative StabilityGoverning FactorReference
Chair (Equatorial Substituent)Sec-butyl group points away from the ring.More Stable (Lower Energy)Minimized steric hindrance. pharmacy180.com
Chair (Axial Substituent)Sec-butyl group points parallel to the ring axis.Less Stable (Higher Energy)Presence of 1,3-diaxial interactions. pharmacy180.com
Boat / Twist-BoatHigher energy conformations.Significantly Less StableTorsional and steric strain. upenn.edu

Spectroscopic and Diffraction Methods for Stereochemical Assignment

Determining the absolute and relative stereochemistry of the four possible isomers of this compound requires sophisticated analytical methods. The most definitive techniques include X-ray diffraction and advanced spectroscopic methods.

X-ray Diffraction: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearch.fi If a suitable single crystal of one of the stereoisomers (or a derivative) can be grown, this technique can provide the precise spatial arrangement of all atoms, bond lengths, and bond angles, thereby establishing its absolute configuration. nih.gov The structures of numerous morpholine derivatives have been successfully elucidated using this method. mdpi.comresearch.finih.gov

Compound ExampleCrystal SystemSpace GroupReference
1,2-dimorpholinoethaneMonoclinicP21/n mdpi.comresearch.fi
1-morpholino-3-morpholinium bromide propaneMonoclinicP21 mdpi.comresearch.fi
A morpholine-liganded palladium(II) complex-- nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for deducing stereochemistry in solution.

¹H and ¹³C NMR: The chemical shifts and spin-spin coupling constants are sensitive to the local electronic environment and the dihedral angles between atoms, respectively. nih.gov In a fixed chair conformation, axial and equatorial protons have distinct chemical shifts. The magnitude of the coupling constants between adjacent protons can help determine their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial) and thus infer the substituent's position. nih.govresearchgate.net ¹³C NMR chemical shifts are also indicative of the stereochemical environment. cdnsciencepub.comcdnsciencepub.com

2D NMR: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. A NOESY experiment identifies atoms that are close to each other in space, even if they are not directly bonded. This can provide definitive proof of relative stereochemistry, for example, by observing the spatial proximity between the sec-butyl group and specific protons on the morpholine ring. researchgate.net

Computational Methods: In recent years, computational methods have become a valuable adjunct to experimental techniques. The DP4+ probability analysis, for example, involves comparing experimentally measured NMR chemical shifts with values calculated for all possible stereoisomers using quantum chemical methods. researchgate.net The isomer whose calculated spectrum best matches the experimental data is assigned as the correct structure with a certain probability, providing a powerful method for stereochemical assignment, especially for complex molecules where other methods are inconclusive. researchgate.net

Application As Chiral Building Blocks and Catalysts in Organic Synthesis

2-(Sec-butyl)morpholine as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary is subsequently removed, having imparted its chiral information to the product. Chiral morpholine (B109124) derivatives, including those with a sec-butyl substituent, have been effectively utilized as chiral auxiliaries in various asymmetric transformations. thieme-connect.com

The efficacy of a chiral auxiliary is contingent on its ability to effectively bias the formation of one stereoisomer over another. This is often achieved through steric hindrance, where the bulky auxiliary physically blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. The sec-butyl group in this compound can provide the necessary steric bulk to direct the approach of reagents, leading to high levels of stereoselectivity.

For instance, chiral auxiliaries derived from morpholines have been employed in asymmetric alkylation and aldol (B89426) reactions. While specific examples detailing the performance of this compound as an auxiliary are not extensively documented in the provided search results, the general principles of chiral auxiliaries and the documented use of other substituted morpholines suggest its potential in this area. wikipedia.orgbath.ac.uk The stereocenter at the 2-position, bearing the sec-butyl group, can effectively control the facial selectivity of reactions at a prochiral center within the molecule to which it is attached.

Role in Asymmetric Metal-Catalyzed Reactions

Chiral ligands play a crucial role in asymmetric metal-catalyzed reactions, forming chiral metal complexes that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. acs.orgresearchgate.net 2-Substituted morpholines have been investigated as ligands in such reactions. The nitrogen atom of the morpholine ring can coordinate to a metal center, and the chiral substituent at the 2-position can create a chiral environment around the metal.

Asymmetric hydrogenation is a prominent example where chiral ligands are essential. While the direct use of this compound as a ligand in widely-known named reactions is not explicitly detailed, the development of asymmetric hydrogenation methods for the synthesis of 2-substituted chiral morpholines itself highlights the importance of these structures. researchgate.netrsc.org For example, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce a variety of 2-substituted chiral morpholines with high enantioselectivity. rsc.org This indicates that the chiral morpholine structure is a valuable target, likely for subsequent use in synthesis.

Furthermore, chiral morpholine derivatives have been applied as ligands in other metal-catalyzed processes, such as the Buchwald-Hartwig amination and the addition of organozinc compounds to aldehydes. researchgate.netresearchgate.net The stereochemical outcome of these reactions is influenced by the chiral environment created by the ligand. The sec-butyl group in this compound would project into the space around the metal center, influencing the binding of the substrate and the subsequent bond-forming steps.

Organocatalytic Applications of 2-Substituted Morpholine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amines, including derivatives of morpholine, are a significant class of organocatalysts. nih.gov They typically operate via the formation of transient enamine or iminium ion intermediates.

While morpholine itself is less basic and nucleophilic than piperidine (B6355638) due to the electron-withdrawing effect of the ether oxygen, appropriately substituted morpholines can be effective organocatalysts. wikipedia.org Research has shown that morpholine-based organocatalysts can be highly efficient in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov The steric and electronic properties of the substituents on the morpholine ring are crucial for achieving high diastereo- and enantioselectivity.

A study on morpholine-based organocatalysts demonstrated that a catalyst with a sterically hindered group at the C-5 position and a carboxylic acid function at the C-2 position was remarkably effective. nih.gov This highlights the potential for tuning the catalytic activity of the morpholine scaffold. Although this specific example does not feature a sec-butyl group, it underscores the principle that substituents on the morpholine ring play a critical role in its organocatalytic applications. The presence of a chiral sec-butyl group at the 2-position could be leveraged to induce asymmetry in a variety of organocatalytic transformations. For instance, a morpholine-derived primary amine has been explored as a catalyst for the α-chlorination of α-branched aldehydes, achieving moderate enantioselectivity. nih.gov

Precursor to Complex Molecular Architectures and Peptidomimetics

Chiral building blocks are essential for the synthesis of complex molecules with defined stereochemistry, such as natural products and pharmaceuticals. researchgate.net 2-Substituted chiral morpholines serve as versatile synthons for the preparation of enantiopure amino acids and amino alcohols. researchgate.net These, in turn, are fundamental components for the construction of more intricate molecular architectures.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. uni-regensburg.dediva-portal.org Chiral morpholine derivatives can be incorporated into peptide backbones to create novel peptidomimetic structures. unimi.it The defined stereochemistry of this compound would allow for the precise control of the three-dimensional arrangement of these peptidomimetics, which is crucial for their biological activity.

The synthesis of morpholine-2,5-diones from amino acids provides a route to polydepsipeptides, which are biodegradable materials with potential medicinal applications. acs.org The incorporation of a chiral unit like this compound into such systems could lead to polymers with unique chiral properties. The ability to synthesize a variety of 2-substituted chiral morpholines through methods like asymmetric hydrogenation further expands their utility as precursors for complex molecules. rsc.org

Structure Activity Relationship Sar Studies of 2 Sec Butyl Morpholine Derivatives

Influence of 2-Sec-butyl Substitution on Molecular Interactions and Selectivity

The introduction of a sec-butyl group at the 2-position of the morpholine (B109124) ring significantly influences the molecule's interaction with its biological targets and can be a critical determinant of its selectivity. The sec-butyl substituent imparts specific stereochemical and physicochemical properties, including chirality, steric bulk, and hydrophobicity, which are pivotal in defining the structure-activity relationship (SAR).

Chirality and Stereoselectivity: The sec-butyl group contains a chiral center, meaning that 2-(sec-butyl)morpholine exists as a pair of enantiomers: (R)-2-(sec-butyl)morpholine and (S)-2-(sec-butyl)morpholine. This stereoisomerism is fundamental to its biological activity, as molecular targets, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers often exhibit different potencies and selectivities. researchgate.net For instance, studies on other chiral morpholine derivatives have demonstrated that enantiomers can have distinct selectivity and potency profiles. researchgate.net The differential binding affinity often arises from the ability of one enantiomer to achieve a more optimal three-dimensional orientation within the binding site, maximizing favorable interactions while minimizing unfavorable steric clashes.

Steric Hindrance and Hydrophobic Interactions: The size and shape of the sec-butyl group introduce steric bulk at the 2-position. This bulk can be advantageous or detrimental, depending on the topology of the target's binding pocket. In some cases, this steric hindrance can enhance selectivity by preventing the molecule from binding to off-target sites that cannot accommodate the bulky group. researchgate.net Molecular modeling of certain inhibitors has suggested that a deeper binding pocket in a target protein can better accommodate steric bulk, leading to profound selectivity. researchgate.net

The table below summarizes the expected influence of the 2-sec-butyl group compared to other substituents.

Substituent at 2-PositionKey Physicochemical PropertiesExpected Influence on Molecular Interactions
Hydrogen Small size, non-hydrophobicMinimal steric hindrance; no specific hydrophobic interactions.
Methyl Small, moderately hydrophobicMinor steric influence; can engage in small hydrophobic pockets.
sec-Butyl Chiral, bulky, hydrophobicIntroduces stereoselectivity; significant steric influence; engages in larger hydrophobic pockets.
tert-Butyl Achiral, very bulky, highly hydrophobicProvides significant steric bulk (a "steric shield"); strong hydrophobic interactions; lacks alpha-hydrogens, which can increase metabolic stability. wikipedia.org

Design Principles for Modulating Molecular Target Engagement

The rational design of this compound derivatives to modulate molecular target engagement follows established principles in medicinal chemistry. The morpholine ring is considered a "privileged scaffold," meaning it is a molecular framework that can bind to a variety of biological targets. nih.govnih.gov Its advantageous physicochemical properties and versatile synthetic accessibility make it a valuable starting point for drug design. nih.gov The goal of modifying this scaffold is to optimize potency and selectivity by fine-tuning its interactions with a specific target.

Key design principles include:

Scaffold Hopping and Decoration : The morpholine ring acts as a central scaffold, directing its substituents into the correct spatial orientation for binding. researchgate.net The "decoration" of this scaffold with functional groups, such as the sec-butyl group at the C-2 position, is a primary strategy to modulate target engagement.

Probing Binding Pockets : Substituents are chosen to complement the chemical environment of the target's binding site. A sec-butyl group is typically incorporated to interact with a hydrophobic pocket. The size, shape, and lipophilicity of this group are critical for optimizing van der Waals and hydrophobic interactions, thereby increasing binding affinity and potency.

Introduction of Chirality for Selectivity : As discussed, introducing a chiral center via the sec-butyl group is a deliberate strategy to enhance selectivity. Since biological targets are chiral, one enantiomer often fits significantly better than the other, leading to improved selectivity for the intended target over related off-targets. Studies with other chiral morpholines have confirmed that enantiomers can possess different selectivity profiles. researchgate.net

Conformational Restriction : In some design strategies, the flexibility of the morpholine ring and its substituents is constrained to lock the molecule into its "bioactive" conformation—the specific shape it adopts when bound to its target. While the sec-butyl group itself does not rigidify the morpholine ring, its steric bulk can influence the preferred orientation (conformation) of the molecule within the binding site.

The following table outlines these design principles as they apply to the modification of morpholine-based scaffolds.

Design PrincipleStructural Modification ExampleRationale for Modulating Target Engagement
Probing Hydrophobic Pockets Addition of a sec-butyl group at C-2.The alkyl group occupies a nonpolar cavity in the target protein, increasing binding affinity through hydrophobic interactions.
Enhancing Stereoselectivity Use of a single enantiomer, e.g., (R)- or (S)-2-(sec-butyl)morpholine.One enantiomer will have a geometrically superior fit in the chiral binding site, leading to higher potency and selectivity. nih.gov
Modulating Solubility and Permeability N-alkylation or N-arylation of the morpholine nitrogen.The morpholine nitrogen's basicity can be tuned to improve solubility and membrane permeability, which are key pharmacokinetic properties. mdpi.com
Introducing Hydrogen Bonding Addition of hydroxyl or amide groups to substituents.Forms specific hydrogen bonds with amino acid residues in the target, anchoring the molecule and increasing affinity.

Pharmacophore Analysis and Rational Design of Morpholine-Based Scaffolds

Pharmacophore analysis is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govnih.gov For morpholine-based scaffolds, a pharmacophore model helps to distill the key molecular interactions that drive target binding and provides a blueprint for designing new, potentially improved derivatives. nih.govmdpi.com

A typical pharmacophore model for a derivative of this compound would include several key features:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring is a classic hydrogen bond acceptor, capable of forming a crucial interaction with hydrogen bond donor residues (e.g., the amide backbone or side chains of amino acids like serine or threonine) in the target protein. researchgate.net

Basic/Positively Ionizable Group: The morpholine nitrogen is weakly basic (pKa ≈ 8.7) and can be protonated at physiological pH. researchgate.net This positive charge can form an ionic bond or a strong hydrogen bond with acidic residues (e.g., aspartate or glutamate) in the binding site.

Hydrophobic Feature (HY): The sec-butyl group serves as a distinct hydrophobic feature. This part of the pharmacophore model defines a region in space that must be occupied by a nonpolar group to engage with a corresponding hydrophobic pocket on the target protein.

Exclusion Volumes: Pharmacophore models also define regions of space, known as exclusion volumes, where steric bulk would lead to a clash with the target protein, resulting in a loss of activity. The size and orientation of the sec-butyl group must be compatible with these defined volumes.

Once a validated pharmacophore model is established, it becomes a powerful tool for rational design. nih.gov It can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required pharmacophoric features but may have entirely different chemical structures. nih.gov Furthermore, the model guides the optimization of existing leads. For example, if the model indicates an unoccupied hydrophobic pocket near the sec-butyl group, medicinal chemists might design derivatives with larger alkyl groups at that position to better fill the pocket and enhance potency. This iterative process of design, synthesis, and testing, guided by pharmacophore analysis, accelerates the development of more effective and selective molecules. nih.govmdpi.com

The table below details the key pharmacophoric features of a hypothetical this compound derivative.

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction with Target
Hydrogen Bond Acceptor Morpholine Oxygen AtomHydrogen bond with donor groups (e.g., -NH, -OH). researchgate.net
Basic/Positively Ionizable Morpholine Nitrogen AtomIonic interaction or hydrogen bond with acidic residues.
Hydrophobic Group sec-Butyl SubstituentVan der Waals / hydrophobic interactions with nonpolar pockets.
Chiral Center C-2 and the sec-butyl carbonDefines specific 3D orientation required for optimal stereoselective binding.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of 2-(Sec-butyl)morpholine and its Analogues with Biological Targets

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. This process is fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. While specific docking studies on this compound are not extensively published, research on its analogues, such as other C2-substituted and N-substituted morpholines, provides significant insights into its potential biological interactions.

Analogues of this compound, like phenmetrazine and its derivatives, are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.netgoogle.com Docking studies for these types of compounds aim to elucidate the binding modes within the active sites of these transporters. The primary forces governing these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com For instance, the morpholine (B109124) oxygen can act as a hydrogen bond acceptor, while the sec-butyl group can engage in hydrophobic interactions within nonpolar pockets of the receptor. scispace.comnih.gov

The results of docking simulations are often expressed as a binding affinity or docking score (in kcal/mol), which estimates the strength of the interaction. Lower scores typically indicate a more favorable binding pose. Studies on various morpholine derivatives against different biological targets have shown a wide range of binding affinities, underscoring how structural modifications influence target specificity and potency. scispace.comnih.govnih.gov For example, research on morpholine-linked thiazolidinone hybrids targeting bacterial Enoyl-ACP reductase revealed binding affinities as strong as -8.6 kcal/mol. scispace.com Similarly, novel morpholine-bearing quinoline derivatives designed as cholinesterase inhibitors have been analyzed through docking to understand their binding modes with the acetylcholinesterase (AChE) enzyme. nih.gov

These studies collectively suggest that the this compound scaffold is a viable candidate for interacting with various biological targets. The precise nature and strength of these interactions would depend on the specific topology and amino acid composition of the target's binding site.

Table 1: Representative Docking Studies of Morpholine Analogues with Biological Targets

This table summarizes findings from molecular docking studies on various morpholine-containing compounds, illustrating the types of biological targets investigated and the nature of the molecular interactions observed. This data provides a framework for predicting the potential interactions of this compound.

Morpholine Analogue ClassBiological TargetPredicted Binding Affinity (kcal/mol)Key Interactions ObservedSource
Morpholine-linked ThiazolidinonesEnoyl-ACP ReductaseUp to -8.6Hydrogen bonding, Hydrophobic interactions, Van der Waals forces scispace.com
Morpholine-bearing Quinoline DerivativesAcetylcholinesterase (AChE)Not specifiedHydrogen bonds (with Tyr337, Tyr341), Carbon-hydrogen bonds nih.gov
Fluorinated Phenmetrazine AnaloguesDopamine Transporter (DAT)Potency (IC50) < 2.5 µMInhibition of substrate uptake, induced efflux researchgate.net
Morpholine-substituted TetrahydroquinolinesmTOR (Mammalian Target of Rapamycin)Not specifiedFavorable binding within the active site mdpi.com

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity of 2-Substituted Morpholines

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov For a 2-substituted morpholine, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

DFT also allows for the calculation of various reactivity descriptors that quantify different aspects of a molecule's reactivity. nih.gov These descriptors, based on the energies of frontier molecular orbitals, help in rationalizing and predicting the outcomes of chemical reactions. nih.gov For instance, the electrophilicity index (ω) can predict how a molecule will behave in polar reactions. nih.gov

Table 2: Key Reactivity Descriptors from Conceptual DFT

This table outlines important global reactivity descriptors calculated using DFT, explaining their significance in understanding the chemical behavior of molecules like 2-substituted morpholines.

DescriptorSymbolFormulaSignificanceSource
HOMO-LUMO GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov
Electronic Chemical Potentialµ(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system. nih.gov
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. nih.govnih.gov
Global Electrophilicity Indexωµ² / 2ηQuantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. nih.gov
Global SoftnessS1 / 2ηThe reciprocal of hardness; soft molecules are more polarizable and reactive. nih.gov

Conformational Landscape and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. nih.gov For this compound, the conformational landscape is complex due to the flexibility of both the morpholine ring and the sec-butyl substituent.

The morpholine ring itself typically adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net When a substituent is added at the C2 position, it can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For a bulky substituent like a sec-butyl group, the equatorial position is strongly favored energetically to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).

Further complexity arises from the rotation around the single bonds within the sec-butyl group itself. The sec-butyl group, -CH(CH₃)CH₂CH₃, has two key rotatable bonds: the bond connecting it to the morpholine ring (C2-Cα) and the central C-C bond of the butyl chain (Cα-Cβ). Rotation around these bonds gives rise to different rotamers, such as trans-like (anti-periplanar) and gauche conformations. ubc.cacdnsciencepub.com

Table 3: Factors Influencing Conformational Stability of this compound

This table outlines the key structural features and energetic considerations that determine the preferred three-dimensional shape of this compound.

Conformational FeatureDescriptionEnergetically Favorable StateReason for Stability
Morpholine Ring PuckerThe 3D shape of the six-membered ring.Chair conformationMinimizes torsional and angle strain.
Substituent Position on RingOrientation of the sec-butyl group relative to the ring's plane (axial vs. equatorial).EquatorialAvoids unfavorable 1,3-diaxial steric interactions with ring hydrogens.
Rotation around C2-Cα bondRotation of the sec-butyl group around its bond to the morpholine ring.Staggered rotamersMinimizes torsional strain between bonds on adjacent atoms.
Rotation around Cα-Cβ bondInternal rotation within the sec-butyl group itself.Trans/Anti-periplanar conformationMinimizes steric repulsion between the two methyl groups of the sec-butyl chain.

Advanced Material Applications Derived from 2 Substituted Morpholine Structures

Morpholine-2,5-dione Monomers in Biodegradable Polymer Synthesis

Morpholine-2,5-diones (MDs) are cyclic monomers derived from α-amino acids and α-hydroxy acids, which can undergo ring-opening polymerization (ROP) to produce polydepsipeptides (PDPs) or poly(ester amide)s. researchgate.netresearchgate.netnih.gov These polymers are noted for their biodegradability and the presence of both ester and amide bonds in their backbone, which imparts desirable thermal and mechanical properties. researchgate.net The synthesis of these polymers allows for the tuning of properties like the hydrophilic/hydrophobic ratio and degradation rates. researchgate.netresearchgate.net

The specific monomer, 3-(S)-sec-butylmorpholine-2,5-dione (BMD), is utilized in the synthesis of oligodepsipeptides (ODPs). The ROP of BMD has been investigated using various catalysts to control the polymerization process and the resulting polymer characteristics. researchgate.net For instance, the catalyst's hardness plays a significant role in the outcome of the polymerization.

Research has shown that the ROP of BMD in bulk at 135 °C for 24 hours with Tin(II) octoate [Sn(Oct)₂] as a catalyst yields an oligodepsipeptide with a number-average molecular weight (Mn) of 4.5 kDa. researchgate.net When comparing different metal ethoxides as catalysts, Magnesium ethoxide [Mg(OEt)₂] provided the best results, producing an ODP with an Mn of 4 kDa at a 57 mol% conversion rate. researchgate.net

Table 1: Ring-Opening Polymerization of 3-(S)-sec-butylmorpholine-2,5-dione (BMD)

Catalyst Temperature (°C) Time (h) Resulting Polymer Mn (kDa) Conversion (mol%)
Tin(II) octoate [Sn(Oct)₂] 135 24 ODP 4.5 N/A

These findings demonstrate the capability to produce biodegradable polymers from a 2-(sec-butyl)morpholine derivative with controlled molecular weights, a critical factor for applications in fields like tissue engineering and drug delivery. researchgate.netnih.gov

Interfacial Properties of Morpholine-Based Oligodepsipeptides with Sec-butyl Moieties

The oligodepsipeptides (ODPs) synthesized from 3-(S)-sec-butylmorpholine-2,5-dione exhibit interesting interfacial properties, which are crucial for applications where surface interactions are important. While these oligomers are capable of crystallizing in bulk, studies have surprisingly shown that this crystallization does not occur at the air-water interface. researchgate.net

The behavior of these materials at interfaces is critical for understanding how they will interact with biological environments. To elucidate the structure and bonding in monolayers of these ODPs, polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS) is used. researchgate.net This technique helps in understanding the hydrogen bonding and the secondary structures formed by the polymer chains at the interface. researchgate.net

Furthermore, when these ODPs with sec-butyl moieties are incorporated as hard domains in multiblock copolymers, for example with polycaprolactone (B3415563) (PCL), they create a phase-segregated morphology. researchgate.net These crystalline poly(3-(S)-sec-butylmorpholine-2,5-dione) (PIBMD) hard domains act as robust physical crosslinks within the bulk material. researchgate.net This structure imparts significant deformability, with the material able to stretch up to 2000%, and good elastic recovery, retaining up to 80% of its shape at 50 °C above the melting temperature of the PCL block. researchgate.net

The unique combination of biodegradability, tunable properties, and specific interfacial behavior makes these materials derived from this compound highly promising for advanced biomedical applications. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of functionalized morpholines, including 2-(sec-butyl)morpholine, is increasingly benefiting from the adoption of green and sustainable chemistry principles. These modern approaches aim to improve efficiency, reduce waste, and enhance safety compared to traditional batch methods.

Flow chemistry, or continuous flow synthesis, is a paradigm shift in chemical manufacturing. By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing. This leads to enhanced reaction rates, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions nih.gov. While specific applications to this compound are still emerging, the successful continuous synthesis of other morpholine (B109124) derivatives, such as the Linezolid intermediate 4-(2-fluoro-4-nitrophenyl)morpholine, demonstrates the viability of this approach e3s-conferences.org. The transition from batch to flow processes for morpholine synthesis can significantly reduce production time and waste core.ac.uknih.gov.

Beyond flow chemistry, a variety of sustainable synthetic strategies are being developed for substituted morpholines. These "green" methods often utilize less hazardous reagents, milder reaction conditions, and generate fewer byproducts. Recent advancements include metal-free, one-pot syntheses from aziridines and halogenated alcohols, which offer an operationally simple and eco-friendly alternative to transition metal-catalyzed reactions researchgate.netnih.gov. Other notable green methods that could be adapted for the synthesis of this compound are summarized below.

Synthesis StrategyDescriptionKey Advantages
Biocatalysis Employs enzymes, such as imine reductases (IREDs), for the enantioselective reduction of precursor molecules.High enantioselectivity (up to 99% ee), mild reaction conditions (uses water as a solvent), reduced environmental impact. mdpi.comresearchgate.net
Asymmetric Hydrogenation Uses chiral catalysts (e.g., bisphosphine-rhodium complexes) to hydrogenate unsaturated morpholine precursors.Quantitative yields, excellent enantioselectivities (up to 99% ee), scalable for producing key bioactive intermediates. csfarmacie.cz
Redox-Neutral Synthesis from Amino Alcohols A one- or two-step protocol using inexpensive and simple reagents like ethylene sulfate to convert 1,2-amino alcohols to morpholines.High yields, environmentally friendly, avoids harsh oxidizing or reducing agents, scalable to >50 g. nih.govnih.govbanglajol.info

These methodologies represent a significant step towards the more sustainable production of chiral morpholines, offering pathways to this compound that are both efficient and environmentally responsible.

Exploration of Novel Biological Targets and Mechanistic Pathways

The morpholine ring is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities e3s-conferences.orgnih.gov. The introduction of a sec-butyl group at the 2-position creates a chiral center and a lipophilic moiety that can significantly influence the compound's interaction with biological targets.

Historically, 2-substituted morpholine derivatives have been investigated for their effects on the central nervous system. For example, certain analogues have been developed as antidepressants, functioning as dual inhibitors of serotonin (SERT) and noradrenaline (NET) reuptake chiralpedia.com. The stereochemistry and substitution pattern on the morpholine ring are critical for both potency and selectivity towards these monoamine transporters chiralpedia.com. The specific conformation and lipophilicity of this compound could offer a unique profile for transporter binding, warranting further investigation in this area.

More recently, research has expanded to new therapeutic areas. Morpholine-containing compounds are being explored as potent and selective antagonists for the dopamine D4 receptor, with potential applications in treating neurological disorders nih.govnih.gov. Furthermore, the morpholine moiety has been incorporated into novel designs of mTOR inhibitors for targeted cancer therapy mdpi.com. Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in guiding the design of these new derivatives, highlighting the importance of the morpholine's structural contribution to binding affinity and stability within the target's active site mdpi.comnih.gov.

The future exploration of this compound's biological potential should focus on:

Screening against novel target classes: Moving beyond traditional CNS targets to areas like oncology (e.g., kinases like mTOR, hypoxia-inducible factor-1α) and infectious diseases e3s-conferences.orgmdpi.comnih.gov.

Elucidating structure-activity relationships (SAR): Systematically studying how the stereochemistry of the sec-butyl group influences biological activity and selectivity.

Investigating mechanistic pathways: Utilizing cellular and biochemical assays to understand how this compound and its derivatives exert their effects at a molecular level.

Potential Target ClassRationale for ExplorationRelevant Research on Morpholine Scaffold
Monoamine Transporters (SERT, NET, DAT) Established target for 2-substituted morpholines in antidepressant research.(SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives show potent inhibition of serotonin and noradrenaline reuptake. chiralpedia.com
Dopamine Receptors (e.g., D4) Chiral morpholine scaffolds have yielded potent and selective D4 antagonists.Chiral alkoxymethyl morpholine analogs identified as selective D4 receptor antagonists. nih.govnih.gov
Kinase Inhibitors (e.g., mTOR) Morpholine moiety used to improve solubility and target interactions in cancer therapy.Morpholine-substituted tetrahydroquinolines designed as mTOR inhibitors show potent anticancer activity. mdpi.com
Antimicrobial Targets The morpholine core is present in various compounds screened for antibacterial activity.Novel morpholine derivatives have been synthesized and evaluated for inhibitory activity against Gram-positive and Gram-negative bacteria. core.ac.ukijprs.com

Advanced Characterization Techniques for Functionalized Morpholine Derivatives

The precise structural and conformational characterization of this compound is critical for understanding its chemical reactivity and biological function. The presence of a chiral center and the conformational flexibility of the six-membered ring necessitate the use of advanced analytical techniques beyond routine spectroscopy.

Mass Spectrometry (MS): Modern mass spectrometry techniques are essential for confirming the molecular structure and studying the fragmentation of new morpholine derivatives. High-resolution mass spectrometry (HRMS) platforms, such as Fourier transform-ion cyclotron resonance (FT-ICR) and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for molecular formula determination core.ac.uk. Tandem mass spectrometry (MS/MS), often performed in a linear ion trap or quadrupole instrument, allows for the detailed elucidation of fragmentation pathways by inducing and analyzing the breakdown of a selected precursor ion nih.govcore.ac.uk. This information is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. For a substituted morpholine like this compound, the ring can exist in different conformations, such as the chair form with the substituent in an axial or equatorial position. Advanced 2D NMR experiments are particularly useful:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining relative stereochemistry and preferred conformations nih.gov.

Chiral Chromatography: Since this compound is a chiral compound, separating its enantiomers is essential for pharmacological studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose nih.govcsfarmacie.cz. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can separate a broad range of chiral compounds by forming transient diastereomeric complexes with the enantiomers, leading to different retention times csfarmacie.czsigmaaldrich.com. The development of sub-2 µm particle columns allows for faster and more efficient chiral separations nih.gov.

Computational and Theoretical Studies: In conjunction with experimental data, computational chemistry provides deep insights into the properties of morpholine derivatives. Density Functional Theory (DFT) calculations are used to predict stable conformations, calculate thermodynamic properties like enthalpies of formation, and analyze electronic structures researchgate.netresearchgate.net. Molecular dynamics (MD) simulations can model the behavior of these molecules over time, providing a dynamic picture of their interactions with biological targets like proteins, which is crucial for drug design mdpi.com.

TechniqueApplication for this compoundInformation Gained
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationProvides highly accurate mass-to-charge ratio, confirming elemental composition. core.ac.uk
Tandem Mass Spectrometry (MS/MS) Structural ElucidationReveals characteristic fragmentation patterns, confirming atomic connectivity and identifying substructures. nih.govcore.ac.uk
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) Conformational and Stereochemical AnalysisDetermines proton-proton and proton-carbon connectivities, and spatial proximities to define the 3D structure and preferred conformation in solution. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Separation and Purity AnalysisSeparates the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). nih.govnih.govcsfarmacie.cz
Computational Chemistry (DFT, MD) Conformational Energetics and Interaction ModelingPredicts the relative stability of different conformers and simulates binding interactions with biological macromolecules. mdpi.comresearchgate.netresearchgate.net

Q & A

Q. How should researchers address potential biases in pharmacological studies of this compound?

  • Methodological Answer :
  • Blinding : Use double-blind designs for in vivo studies to prevent observer bias.
  • Randomization : Allocate treatment groups via computer-generated sequences.
  • Negative Controls : Include vehicle-only groups and reference compounds (e.g., morphine for opioid receptor studies).
    Pre-register study designs on platforms like Open Science Framework to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.